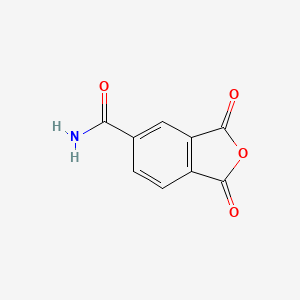

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Vue d'ensemble

Description

The compound "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structural characteristics, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds often involves multistep reactions, starting with commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds, indicating that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides suggests that fluorine atoms can be introduced into benzene rings, which could be relevant for the synthesis of "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" .

Molecular Structure Analysis

The molecular structure of fluorinated benzamide compounds is often confirmed by techniques such as single-crystal X-ray diffraction . These structures can exhibit various intermolecular interactions, including hydrogen bonds, which are crucial for the stability of the crystal packing . The presence of fluorine atoms can influence the acidity and redox properties of the compounds, as well as their magnetic properties .

Chemical Reactions Analysis

Fluorinated benzamide compounds can participate in a range of chemical reactions. The presence of fluorine atoms can enhance the reactivity of the compound, as seen in the nucleophilic vinylic substitution reactions of gem-difluoroenamides . These reactions can lead to the formation of heterocyclic compounds, such as benzoxazines and benzoxazepin-ones, which may be relevant to the reactivity of "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide compounds can vary depending on their molecular structure. For example, the introduction of fluorine atoms into the benzene ring can significantly increase the acidity of the compounds . The crystal packing and solid-state arrangement of these compounds are influenced by their functional groups and substituents, which can lead to different crystal systems and space groups . These properties are important for understanding the behavior of the compound in different environments and for potential applications in drug discovery and material science .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Deng et al. (2014) synthesized a crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. The compound was characterized using various techniques such as NMR, IR, MS, and X-ray single-crystal determination, contributing to understanding the structure and properties of related compounds (Deng et al., 2014).

Biological Applications

Histone Deacetylase Inhibition and Antitumor Activity :

- A study by Saito et al. (1999) examined MS-27-275, a benzamide derivative, for its ability to inhibit histone deacetylase (HDA), which is relevant to the study of similar benzamide compounds. This compound showed marked antitumor activity in vivo, suggesting potential applications in cancer therapy (Saito et al., 1999).

Antimicrobial Activity :

- Ertan et al. (2007) synthesized benzamide derivatives and evaluated them for antimicrobial activities. This research is relevant for understanding the potential of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide in similar applications (Ertan et al., 2007).

Chemical Properties and Synthesis

- Synthesis Techniques :

- Al‐Sehemi et al. (2017) explored the synthesis and characterization of N,N-diacylaniline derivatives, which includes compounds structurally related to 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide. This research contributes to understanding the synthesis pathways and chemical properties of similar compounds (Al‐Sehemi et al., 2017).

Applications in Drug Discovery

- Inhibitors for Viral Proteins :

- Jamalan et al. (2020) conducted a study focusing on inhibitors for the papain-like proteinase of SARS-CoV-2, demonstrating the application of related benzamide compounds in antiviral drug discovery (Jamalan et al., 2020).

Materials Science and Optics

- Non-Linear Optical Properties :

- Yanes et al. (1997) researched N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, focusing on its molecular structure and non-linear optical properties. This suggests potential applications in materials science and optics for similar compounds (Yanes et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide | |

CAS RN |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)